1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Stereochemistry Impurity Profiling Reference Standards

1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (CAS 1214197-62-2), also listed as 1,5-dideoxy-1,5-((2-hydroxyethyl)imino)-D-glucitol, is the racemic or stereochemically unspecified form of the clinically established alpha-glucosidase inhibitor Miglitol (CAS 72432-03-2). Miglitol, with defined stereochemistry (2R,3R,4R,5S), is an oral antidiabetic agent that competitively inhibits intestinal alpha-glucosidases, delaying carbohydrate digestion and reducing postprandial blood glucose excursions.

Molecular Formula C8H17NO5
Molecular Weight 207.22 g/mol
CAS No. 1214197-62-2
Cat. No. B3090831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
CAS1214197-62-2
Molecular FormulaC8H17NO5
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1CCO)CO)O)O)O
InChIInChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2
InChIKeyIBAQFPQHRJAVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (CAS 1214197-62-2): Sourcing Guide for the Miglitol Racemate/Unspecified Stereoisomer in Alpha-Glucosidase Research


1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (CAS 1214197-62-2), also listed as 1,5-dideoxy-1,5-((2-hydroxyethyl)imino)-D-glucitol, is the racemic or stereochemically unspecified form of the clinically established alpha-glucosidase inhibitor Miglitol (CAS 72432-03-2) . Miglitol, with defined stereochemistry (2R,3R,4R,5S), is an oral antidiabetic agent that competitively inhibits intestinal alpha-glucosidases, delaying carbohydrate digestion and reducing postprandial blood glucose excursions [1]. The compound CAS 1214197-62-2, lacking explicit stereochemical definition, is primarily utilized as a reference standard for impurity profiling, analytical method development, and quality control of Miglitol drug substance, rather than as a direct bioactive agent [2].

Why 1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol Cannot Be Interchanged with Other Alpha-Glucosidase Inhibitors Without Quantitative Evidence


Interchanging this compound with its closest structural analog Miglitol (CAS 72432-03-2) or with mechanistically related alpha-glucosidase inhibitors such as acarbose and voglibose is scientifically unsound due to fundamental differences in stereochemistry, enzyme inhibition profiles, pharmacokinetics, and clinical outcomes [1]. The defined Miglitol stereoisomer (2R,3R,4R,5S) exhibits a distinct inhibition fingerprint across sucrase, maltase, isomaltase, and glucoamylase that differs markedly from acarbose and voglibose [2]. Critically, Miglitol is systemically absorbed (unlike acarbose), enhances GLP-1 secretion to a greater extent than acarbose, and uniquely reduces body weight in clinical head-to-head comparisons—properties that cannot be assumed for the racemic/unassigned stereoisomer CAS 1214197-62-2 without explicit experimental verification [3].

1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Stereochemical Identity: Defined Miglitol (2R,3R,4R,5S) vs. Unspecified Stereoisomer CAS 1214197-62-2

CAS 1214197-62-2 is registered without defined stereochemistry, whereas the clinically active Miglitol (CAS 72432-03-2) possesses the specific (2R,3R,4R,5S) configuration . The undesired diastereomer generated during Miglitol synthesis can be recovered via Swern oxidation and isomerization, indicating that stereochemical configuration directly impacts synthetic viability and biological relevance [1]. Miglitol Impurity C, bearing (2S,3S,4R,5S) stereochemistry, is a distinct entity from both CAS 1214197-62-2 and Miglitol, further underscoring the necessity of precise stereochemical specification in procurement [2].

Stereochemistry Impurity Profiling Reference Standards

Sucrase Inhibition Potency: Miglitol vs. Acarbose in Preclinical Enzyme Assays

The defined stereoisomer Miglitol inhibits rat intestinal sucrase with an IC50 of 0.11 μM, compared to acarbose which inhibits sucrase with an IC50 of 2.9 μM [1]. This represents an approximately 26-fold greater potency of Miglitol against sucrase. Pharmacological teaching resources further quantify Miglitol as six times more potent than acarbose in inhibiting sucrase [2]. In human small intestinal microsome assays, Miglitol demonstrated maltase inhibition with IC50 of 3.7 μM, compared to acarbose at 15.2 μM, voglibose at 1.3 μM, and 1-deoxynojirimycin at 0.96 μM [3].

Alpha-Glucosidase Inhibition Sucrase Comparative Pharmacology

Clinical Body Weight Reduction: Miglitol vs. Acarbose vs. Voglibose in a Prospective Head-to-Head Trial

In a multicenter, randomized, open-label study of 81 Japanese patients with obese type 2 diabetes (BMI ≥25 kg/m²), Miglitol (defined stereoisomer) was compared head-to-head with acarbose and voglibose over 12 weeks [1]. Body weight and BMI decreased significantly only in the Miglitol group, while no significant body weight changes were observed in the acarbose or voglibose groups. The change in HbA1c from baseline was significantly correlated with change in body weight in the Miglitol group (r = 0.759, P < 0.001), but not in the acarbose group [1]. A subsequent comparative study confirmed that Miglitol, but not voglibose, significantly reduced body weight [2].

Type 2 Diabetes Obesity Body Weight Clinical Trial

Systemic Absorption and Pharmacokinetics: Miglitol vs. Acarbose

Miglitol (defined stereoisomer) is rapidly and completely absorbed from the gastrointestinal tract at low doses, with bioavailability of 50-70% at 100 mg and approximately 100% at 25 mg [1]. In contrast, acarbose is minimally absorbed, with only 1-2% of the active inhibitor reaching systemic circulation [2]. Miglitol is virtually not bound to plasma proteins, is not metabolized, and is excreted rapidly and completely via the renal route with elimination half-lives of 0.4-1.8 hours and a volume of distribution of 0.3-0.8 L/kg [3]. Approximately 90% of a 50 mg Miglitol dose is absorbed, and absorption follows Michaelis-Menten kinetics with an absorption window of 6-10 hours [4].

Pharmacokinetics Bioavailability Absorption

GLP-1 Secretion Enhancement: Miglitol Demonstrates Superior Incretin Response vs. Acarbose

In a randomized, placebo-controlled crossover study of 24 viscerally obese subjects, a single administration of Miglitol (50 mg) significantly enhanced active GLP-1 secretion to a greater extent than acarbose (100 mg, P < 0.01) and placebo (P < 0.001) [1]. Miglitol also significantly suppressed postprandial increases in triglycerides, remnant-like particle triglycerides, and remnant-like particle cholesterol compared to acarbose and placebo in the early postprandial phase [1]. A separate study confirmed that GLP-1 secretion induced by Miglitol plus maltose was significantly higher than acarbose plus maltose, despite acarbose inhibiting maltase more potently than Miglitol, suggesting a SGLT3-mediated mechanism [2].

GLP-1 Incretin Gastrointestinal Hormones

Analytical Reference Standard: Impurity Profiling and Quality Control Applications of CAS 1214197-62-2

CAS 1214197-62-2 serves as a key reference standard for the identification and quantification of Miglitol-related substances. A validated RP-HPLC method has been developed using a prevail carbohydrate ES column (250 × 4.6 mm, 5 μm) at 35°C with UV detection at 210 nm, achieving retention time for Miglitol at approximately 24.0 minutes with good resolution from process-related impurities, epimers, and degradation products [1]. Miglitol drug substance specifications require single impurity ≤0.5% and total impurities ≤1.0%, with specific rotation of -6° to -9° as a critical identity parameter for the stereochemically pure drug [2]. Isomers differing at the C2 and C3 hydroxyl positions from Miglitol have been characterized as synthesis impurities via electrospray ionization tandem mass spectrometry, and their impurity profile is critical to drug safety assessment and manufacturing process monitoring .

Impurity Profiling RP-HPLC Method Validation Pharmaceutical Quality Control

Optimal Research and Industrial Use Cases for 1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (CAS 1214197-62-2) Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Miglitol ANDA/DMF Filing and QC Batch Release

CAS 1214197-62-2 is optimally deployed as a reference standard for the identification, quantification, and control of Miglitol-related substances in pharmaceutical development. The validated RP-HPLC method with UV detection at 210 nm and mass spectrometric characterization enables reliable separation of the target compound from process-related impurities and epimers [1]. Regulatory submissions (ANDA, DMF) require demonstrated control of single impurities ≤0.5% and genotoxic impurities below 5 ppm per ICH M7 [2]. This compound is indispensable for method validation, system suitability testing, and stability-indicating assay development for Miglitol drug substance and finished product.

Stereochemical Selectivity Studies in Alpha-Glucosidase Inhibitor Discovery

The undefined stereochemistry of CAS 1214197-62-2 makes it a valuable tool for investigating the stereochemical determinants of alpha-glucosidase inhibition. Researchers can compare the biological activity of the racemic mixture against the defined Miglitol stereoisomer to elucidate structure-activity relationships. Miglitol's inhibition fingerprint (IC50: sucrase 0.11 μM, maltase 1.3 μM, isomaltase 1.2 μM, lysosomal α-glucosidase 0.35 μM) and its selectivity for α- over β-glucosidase (IC50 84 μM) provide quantitative benchmarks for evaluating how stereochemical configuration modulates enzyme-inhibitor interactions .

Comparative Metabolic Pharmacology Studies Requiring Systemic vs. Local Alpha-Glucosidase Inhibition

For in vivo studies comparing systemic versus locally acting alpha-glucosidase inhibitors, Miglitol (the defined stereoisomer of CAS 1214197-62-2) provides the systemically absorbed comparator (50-100% bioavailability, renal excretion unchanged, t½ 0.4-1.8 h), while acarbose serves as the non-absorbed control (<2% absorption) [3]. This pharmacokinetic dichotomy is critical for experimental designs investigating whether observed effects (GLP-1 secretion enhancement, body weight reduction, cardiovascular outcomes) are mediated by luminal enzyme inhibition alone or require systemic drug exposure. Miglitol's demonstrated superiority in enhancing GLP-1 secretion (P < 0.01 vs. acarbose) [4] and reducing body weight (unique among alpha-glucosidase inhibitors in head-to-head trials) [5] establishes it as the compound of choice for studies exploring incretin-mediated and weight-dependent metabolic outcomes.

Quote Request

Request a Quote for 1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.